protein p58
Description
Significance of Protein Size in Cellular Process Classification
The size of a protein, often expressed in kilodaltons (kDa), is a fundamental physical characteristic that provides initial clues about its potential function. atascientific.com.au Proteins are the workhorses of the cell, carrying out a vast array of tasks essential for life, from catalyzing metabolic reactions to providing structural support. wikipedia.org The sheer diversity of these functions is reflected in the wide range of protein sizes, from small peptides to large, multi-subunit complexes. atascientific.com.au Classifying proteins based on their molecular weight can offer a preliminary framework for understanding their roles within the complex machinery of the cell. pnas.org For instance, many enzymes and signaling proteins fall within a certain size range, while structural proteins are often much larger. wikipedia.orgnih.gov
Challenges in Protein Nomenclature Based on Apparent Molecular Weight
Despite its utility, classifying proteins solely by their apparent molecular weight as determined by techniques like SDS-PAGE can be misleading. The migration of a protein through a gel is not only dependent on its actual mass but also on its shape and any post-translational modifications. quora.com Globular proteins, for example, may appear larger than their actual molecular weight, while linear proteins might migrate faster. quora.com Furthermore, different protein standards used in electrophoresis can yield varying molecular weight estimations for the same protein. biorxiv.org This has led to a single protein being identified by multiple names based on its apparent size in different experimental contexts, creating confusion in scientific literature. The case of p58, with its numerous aliases, exemplifies this challenge. genecards.orgsinobiological.com
Properties
CAS No. |
156739-74-1 |
|---|---|
Molecular Formula |
C11H20Cl3N3O |
Synonyms |
protein p58 |
Origin of Product |
United States |
Protein P58ipk Dnajc3/erdj6 : a Comprehensive Academic Overview
Historical Discovery and Evolving Understanding of p58IPK
The scientific community's comprehension of p58IPK has significantly evolved since its initial discovery. Initially identified in one cellular context, subsequent research has unveiled its broader roles and primary localization, leading to a more nuanced understanding of its function.
Initial Identification as a Protein Kinase Inhibitor
Protein p58IPK was first discovered as a cellular inhibitor of the interferon-induced, double-stranded RNA-activated protein kinase (PKR). pnas.orgnih.gov This 58-kDa protein was found to be activated during influenza virus infection, where it counteracts the translational inhibitory effects of PKR. pnas.org PKR, upon activation by viral double-stranded RNA, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of protein synthesis as a host defense mechanism. nih.gov The virus, in turn, was found to activate p58IPK to suppress PKR's kinase activity, thereby restoring protein synthesis necessary for viral replication. pnas.orgnih.gov Besides PKR, p58IPK has also been shown to inhibit other eIF2α kinases, including PKR-like endoplasmic reticulum kinase (PERK). nih.govnih.gov
Re-evaluation of Cellular Localization and Co-chaperone Function
Initially thought to be a cytosolic protein, the understanding of p58IPK's cellular location was later revised. nih.govresearchgate.net It is now understood that p58IPK is primarily localized to the lumen of the endoplasmic reticulum (ER), with a small fraction remaining in the cytosol, likely due to slightly inefficient translocation. plos.org This re-evaluation was prompted by the discovery of an N-terminal ER-targeting signal sequence. researchgate.netmolbiolcell.org
Within the ER, p58IPK functions as a co-chaperone. researchgate.netplos.org Its expression is upregulated in response to ER stress, and it plays a protective role in this environment. plos.orgmolbiolcell.org It interacts with the major ER-resident chaperone, BiP (also known as GRP78), and is thought to bind to unfolded or misfolded proteins and deliver them to BiP for proper folding or degradation. plos.orgarvojournals.org This co-chaperone function is supported by findings that cells lacking p58IPK have a reduced capacity to manage misfolded proteins. plos.org
Nomenclature and Aliases: p58IPK, ERdj6, DNAJC3
The protein is known by several names, which reflects its diverse discovered functions and gene identification. plos.orgorpha.net
| Alias | Full Name/Significance |
| p58IPK | 58-kDa inhibitor of protein kinase. nih.gov |
| ERdj6 | ER-localized DnaJ (ERdj) protein 6. plos.orgorpha.net |
| DNAJC3 | DnaJ heat shock protein family (Hsp40) member C3, the official gene name. orpha.netnih.gov |
| PRKRI | Protein kinase, interferon-inducible, double-stranded RNA-dependent inhibitor. orpha.netnih.gov |
These aliases are often used interchangeably in scientific literature, with DNAJC3 being its official designation in human gene nomenclature. orpha.netnih.gov
Molecular Architecture and Structural Biology of p58IPK
The multifaceted functions of p58IPK are rooted in its distinct molecular architecture, which features specific domains that facilitate its interactions with other proteins.
Domain Organization: Tetratricopeptide Repeat (TPR) Motifs and J Domain
p58IPK is a member of the DnaJ (Hsp40) family of proteins, characterized by the presence of a conserved J domain. nih.govplos.org In addition to the C-terminal J domain, p58IPK contains a large N-terminal region composed of nine tetratricopeptide repeat (TPR) motifs. nih.govplos.org The TPR is a 34-amino acid structural motif that often mediates protein-protein interactions. pnas.orgnih.gov
The domain organization of p58IPK is crucial for its dual functions. The TPR motifs are involved in binding to unfolded proteins, while the J domain is responsible for interacting with Hsp70 chaperones like BiP. arvojournals.orgsemanticscholar.org Specifically, the TPR1–TPR3 motifs have been identified as the binding sites for unfolded proteins within the ER lumen. arvojournals.orgsemanticscholar.org The TPR6 motif is implicated in the inhibition of PKR and PERK in the cytosol. arvojournals.orgsemanticscholar.org
Structural Characterization of p58IPK Domains
The crystal structure of human p58IPK has revealed an elongated, monomeric shape. plos.org The nine TPR motifs are organized into three subdomains, each containing three TPRs. plos.org The J domain is connected to the C-terminus via a flexible linker. plos.org A key feature of the J domain is the conserved histidine-proline-aspartate (HPD) motif, which is essential for the interaction with and stimulation of the ATPase activity of Hsp70 chaperones. nih.govplos.org In the p58IPK structure, this HPD motif is located at the very edge of the elongated protein, approximately 100 Å away from the proposed binding site for unfolded protein substrates on the TPR domain. plos.org This spatial separation suggests a mechanism where p58IPK first binds an unfolded substrate via its TPR domains and then recruits BiP via its J domain to facilitate substrate hand-off and folding. plos.org
Insights from X-ray Crystallography
X-ray crystallography studies have revealed that human p58IPK is an elongated monomeric protein. nih.gov The structure was determined to a resolution of 3.0 Å. nih.govnih.gov The protein consists of two main domains: a large N-terminal domain composed of nine tetratricopeptide repeat (TPR) motifs and a C-terminal J-domain. nih.govplos.org These two domains are connected by a flexible linker. nih.gov
Interactive Table: Crystallographic Data for Human p58IPK
| Parameter | Value |
| Resolution | 3.0 Å |
| Space Group | P2₁ |
| Unit Cell Dimensions (a, b, c) | 61.3 Å, 114.5 Å, 101.4 Å |
| Unit Cell Angles (α, β, γ) | 90°, 104.9°, 90° |
| Data Source | European Synchrotron Radiation Facility |
This table summarizes key parameters from the X-ray diffraction data collected for human p58IPK crystals. nih.govplos.org
Functional Implications of Conserved Structural Motifs
The structure of p58IPK contains several conserved motifs that are critical for its function as a co-chaperone.
J-Domain and the HPD Motif: The C-terminal J-domain is a hallmark of the DnaJ/Hsp40 family of co-chaperones. nih.govplos.org This domain, and specifically the highly conserved HPD tripeptide within it, is essential for the interaction with Hsp70 chaperones like BiP. nih.govresearchgate.net This interaction stimulates the ATPase activity of BiP, which is necessary for substrate binding and release during protein folding. frontiersin.org Point mutations in the HPD motif have been shown to abolish the function of the J-domain. nih.gov The residues surrounding the HPD motif are highly conserved across different species, but show more variability when compared to other human ERdj proteins, suggesting a basis for the specific regulation of BiP's diverse functions. nih.govnih.gov
Tetratricopeptide Repeat (TPR) Motifs: The N-terminal region of p58IPK is dominated by nine TPR motifs. nih.govplos.org These motifs are known to mediate protein-protein interactions. In p58IPK, the TPR domain is responsible for binding to unfolded or misfolded protein substrates. plos.orgembopress.org This domain essentially acts as the "holding" arm of the co-chaperone, presenting the substrate to BiP for processing. The TPR motifs are arranged into three subdomains, with the first subdomain being the primary site for substrate binding. researchgate.net
Conformational Dynamics and Substrate Binding
The interaction between p58IPK and its substrates is a dynamic process involving conformational changes. P58IPK selectively and stably binds to misfolded proteins via its N-terminal TPR-containing domain. embopress.org
The binding of a substrate to the TPR domain is the initial step. Following this, the J-domain of p58IPK interacts with the ATPase domain of BiP. nih.gov This interaction, stimulated by the HPD motif, triggers ATP hydrolysis by BiP. The energy released from ATP hydrolysis leads to a conformational change in BiP, allowing it to bind tightly to the unfolded substrate held by p58IPK. frontiersin.orgembopress.org
A crucial aspect of this mechanism is the subsequent release of the substrate from p58IPK. The localized activation of BiP by the J-domain is thought to be sufficient to promote the handover of the substrate from p58IPK to BiP. embopress.org This transfer is dependent on ATP and a functional J-domain. embopress.org This cycle of binding and release allows p58IPK to effectively deliver misfolded proteins to BiP for refolding or degradation.
Cellular Localization and Subcellular Dynamics of p58IPK
The function of p58IPK is also dictated by its location within the cell, which can change in response to cellular conditions.
Endoplasmic Reticulum Localization and Translocation Mechanisms
The majority of p58IPK is found within the lumen of the endoplasmic reticulum. plos.orgembopress.org This localization is directed by a cleavable N-terminal signal peptide that mediates its translocation into the ER. embopress.org The process is co-translational, meaning it occurs as the protein is being synthesized on ribosomes. mdpi.com The signal peptide guides the nascent polypeptide chain to the Sec61 translocon, a protein channel in the ER membrane, through which it enters the ER lumen. mdpi.com Once inside, the signal peptide is typically cleaved off. embopress.org This ER-luminal pool of p58IPK is essential for its role as a co-chaperone for BiP in protein folding and quality control. mdpi.comnih.gov
Cytosolic Presence and Dual Compartmental Functionality
Although primarily an ER-luminal protein, a small but functionally significant fraction of p58IPK resides in the cytosol. plos.orgresearchgate.net This cytosolic pool is thought to arise from a slightly inefficient translocation process, where a portion of newly synthesized p58IPK fails to be fully imported into the ER. plos.orgresearchgate.net This dual localization allows p58IPK to perform distinct functions in different cellular compartments. In the cytosol, p58IPK can act as an inhibitor of certain protein kinases, such as the RNA-activated protein kinase (PKR) and the PKR-like ER kinase (PERK). plos.orgnih.gov This inhibitory function is independent of its J-domain and plays a role in regulating protein synthesis. nih.gov
Stress-Induced Relocalization of p58IPK
The subcellular distribution of p58IPK is not static and can be altered by cellular stress, particularly ER stress. plos.org Under stress conditions, the expression of p58IPK is upregulated. plos.orgresearchgate.net Furthermore, some studies suggest that under stress, the translocation of p58IPK into the ER becomes less efficient, leading to an accumulation of the protein in the cytosol. researchgate.net This relocalization enhances its cytosolic functions, such as the inhibition of PERK, which helps to attenuate the ER stress response and restore protein synthesis. plos.orgnih.gov There is also evidence that under certain stress conditions, p58IPK can become inserted into the ER membrane, adopting a different topology that influences its interaction with other proteins like PERK. mdpi.com
Interactive Table: Subcellular Localization and Function of p58IPK
| Cellular Compartment | Primary Function | Key Interacting Partners |
| ER Lumen | Co-chaperone for protein folding and quality control. mdpi.comnih.gov | BiP (HSPA5), misfolded proteins. plos.orgembopress.org |
| Cytosol | Inhibition of protein kinases, regulation of translation. plos.orgnih.gov | PKR, PERK, GCN2. researchgate.netnih.gov |
| ER Membrane (under stress) | Regulation of the PERK signaling pathway. mdpi.com | PERK. mdpi.com |
This table outlines the different locations and associated functions of p58IPK within the cell.
Core Molecular Functions of p58IPK
The protein p58IPK, also known as DNAJC3 or ERdj6, is a crucial regulator of cellular homeostasis, primarily operating within the endoplasmic reticulum (ER) and the cytoplasm. Its functions are multifaceted, encompassing roles as a molecular chaperone involved in protein folding and as a key regulator of protein synthesis through its interaction with specific kinases.
Chaperone Activity and Protein Folding Homeostasis
As a member of the Hsp40 (DnaJ) family of co-chaperones, p58IPK plays a significant role in maintaining the fidelity of protein folding within the ER. researchgate.netpnas.org This function is critical for cell survival, especially under conditions of ER stress, which is characterized by the accumulation of unfolded or misfolded proteins. nih.govasm.org
p58IPK functions as a co-chaperone to the major ER-resident chaperone, BiP (also known as GRP78), which is a member of the Hsp70 family. researchgate.netnih.govplos.org The expression of both p58IPK and BiP is upregulated in response to ER stress. pnas.orgplos.org The interaction between p58IPK and BiP is a key component of the cell's unfolded protein response (UPR). nih.govplos.org
The interaction is a dynamic, ATP-dependent process. nih.govresearchgate.net Initially, the tetratricopeptide repeat (TPR) domains of p58IPK bind to unfolded proteins in the ER lumen. nih.govplos.org Subsequently, the J domain of p58IPK interacts with the ATPase domain of BiP. nih.govresearchgate.net This interaction stimulates the ATPase activity of BiP, leading to the hydrolysis of ATP to ADP. nih.govresearchgate.net This hydrolysis event causes a conformational change in BiP, resulting in a tight binding of BiP to the unfolded protein substrate, thereby preventing its aggregation and facilitating its correct folding. nih.govresearchgate.net The dissociation of the p58IPK-BiP complex is dependent on this ATP hydrolysis. nih.gov
The crystal structure of human p58IPK reveals an elongated shape with the J domain, containing the conserved Hsp70-binding histidine-proline-aspartate (HPD) motif, positioned far from the putative unfolded protein binding site, suggesting a mechanism where p58IPK first binds an unfolded protein and then recruits BiP. plos.org
Directly contributing to its chaperone function, p58IPK has been shown to interact with a variety of unfolded and misfolded proteins. researchgate.netnih.govplos.org This interaction is a critical first step in the process of either refolding these proteins or targeting them for degradation. plos.org The binding of p58IPK to these non-native proteins helps to prevent their aggregation, a process that can be cytotoxic. researchgate.net
Biochemical studies have demonstrated that p58IPK can bind to model unfolded proteins such as luciferase, rhodanese, and insulin (B600854). researchgate.net The crystal structure of the p58IPK TPR domain has identified a conserved hydrophobic patch in its first subdomain that is believed to be the binding site for misfolded polypeptides. researchgate.net Cells deficient in p58IPK exhibit a reduced capacity to manage misfolded proteins, underscoring its importance in protein quality control. plos.org
Table 1: Experimentally Verified Protein Interactions of p58IPK in Protein Folding
| Interacting Protein | Function of Interaction | Supporting Evidence |
| BiP/GRP78 | Co-chaperone activity; stimulates BiP's ATPase activity to facilitate protein folding. nih.govplos.orgresearchgate.net | Co-immunoprecipitation, in vitro binding assays, crystal structure analysis. nih.govplos.org |
| Unfolded Luciferase | Substrate for chaperone activity; prevents aggregation. researchgate.net | In vitro chaperone assays. researchgate.net |
| Unfolded Rhodanese | Substrate for chaperone activity; prevents aggregation. researchgate.net | In vitro chaperone assays. researchgate.net |
| Unfolded Insulin | Substrate for chaperone activity; prevents aggregation. researchgate.net | In vitro chaperone assays. researchgate.net |
A primary consequence of the accumulation of misfolded proteins is the formation of toxic aggregates. p58IPK plays a vital role in mitigating this threat by actively suppressing protein aggregation. researchgate.net By binding to exposed hydrophobic regions on unfolded or misfolded proteins, p58IPK prevents these proteins from interacting with each other and forming larger, insoluble complexes. researchgate.netresearchgate.net
This anti-aggregation activity is a key aspect of its protective role during ER stress. researchgate.net Overexpression of p58IPK has been shown to rescue the slow growth phenotype and protein aggregation associated with Huntington's disease models, which are characterized by the aggregation of the huntingtin protein. researchgate.net This suggests that p58IPK's ability to suppress aggregation is of therapeutic interest for neurodegenerative diseases. researchgate.net
Regulation of eIF2α Kinases and Protein Synthesis
Beyond its role in the ER lumen, p58IPK also functions in the cytoplasm as a crucial negative regulator of a family of kinases that phosphorylate the α-subunit of eukaryotic initiation factor 2 (eIF2α). pnas.orgasm.orgnih.govresearchgate.net Phosphorylation of eIF2α leads to a general attenuation of protein synthesis, a key cellular response to various stress conditions. nih.govnih.gov By inhibiting these kinases, p58IPK helps to modulate the cell's translational response to stress. nih.govasm.org
p58IPK was initially identified as a cellular inhibitor of the double-stranded RNA-dependent protein kinase (PKR). nih.govpnas.orgpnas.org PKR is an interferon-induced kinase that is activated in response to viral infections, particularly by the presence of viral double-stranded RNA. nih.govasm.orgpnas.org Once activated, PKR phosphorylates eIF2α, leading to a shutdown of host and viral protein synthesis, which is a key antiviral defense mechanism. asm.orgnih.gov
Several viruses, such as influenza virus, have evolved mechanisms to counteract this defense by activating p58IPK. asm.orgpnas.org p58IPK directly interacts with PKR, preventing its dimerization and autophosphorylation, thereby inhibiting its kinase activity. asm.orgresearchgate.net This inhibition relieves the translational block, allowing for the synthesis of viral proteins to proceed. asm.orgpnas.org The interaction occurs through the TPR6 motif of p58IPK binding to a region in the C-terminal catalytic domain of PKR. nih.govasm.org The inhibitory function of p58IPK on PKR is itself regulated by other proteins, such as Hsp40 and P52rIPK, which can bind to p58IPK and modulate its activity. nih.govpnas.orgtandfonline.com
Modulation of PERK (PKR-like ER kinase) Activity
Protein p58IPK is a significant negative regulator of PERK, one of the three primary sensors of ER stress. nih.govpnas.orgnih.gov The kinase domain of PERK shares notable similarity with that of PKR, the first identified target of p58IPK inhibition. pnas.org This structural conservation allows p58IPK to interact directly with the cytosolic kinase domain of PERK and suppress its activity. pnas.orgencyclopedia.pub
Under conditions of ER stress, PERK is activated through oligomerization and autophosphorylation, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). nih.govpnas.orgfrontiersin.org This phosphorylation event results in a global attenuation of protein synthesis, a protective mechanism designed to reduce the load of newly synthesized proteins entering the already stressed ER. nih.govpnas.orgpnas.org
However, prolonged translational repression can be detrimental to the cell. The induction of p58IPK during the later stages of the ER stress response serves as a critical negative feedback mechanism. pnas.orgdiabetesjournals.org By binding to and inhibiting PERK, p58IPK attenuates the phosphorylation of eIF2α. pnas.orgnih.govcapes.gov.br This leads to the restoration of global protein synthesis, allowing the cell to produce essential proteins required for recovery and survival. nih.govasm.org
Studies have demonstrated that cells overexpressing p58IPK exhibit lower levels of phosphorylated eIF2α during ER stress, while cells lacking p58IPK show enhanced and more persistent eIF2α phosphorylation. pnas.orgnih.gov This modulation of PERK activity by p58IPK is crucial for the temporal regulation of the UPR, ensuring that the initial protective translational shutdown is relieved once the cell begins to adapt to the stress. pnas.org
Interaction with and Inhibition of GCN2 (general control nonderepressible 2)
Beyond its well-established roles in inhibiting PKR and PERK, p58IPK also functions as an inhibitor of a third eIF2α kinase, GCN2. nih.govuniprot.orgmdpi.com This positions p58IPK as a more general regulator of eIF2α kinases, capable of integrating various stress signals that converge on the phosphorylation of eIF2α. nih.govresearchgate.net
GCN2 is typically activated by amino acid starvation, but research has shown its involvement in other stress conditions, including those that trigger the UPR. nih.govuniprot.org Evidence suggests that p58IPK can directly interact with GCN2 and suppress its kinase activity. nih.govmdpi.com This interaction prevents the GCN2-mediated phosphorylation of eIF2α, thereby influencing the rate of protein synthesis under specific stress conditions. nih.govuniprot.orgmdpi.com
The inhibitory effect of p58IPK on GCN2 highlights the crosstalk between different stress response pathways. nih.gov For instance, under conditions of recombinant protein overexpression, which can induce ER stress, both PERK and GCN2 have been shown to be involved. nih.gov The ability of p58IPK to inhibit both kinases suggests it plays a central role in fine-tuning the cellular response to complex stress environments where multiple signaling pathways are activated. nih.govresearchgate.net Forced overexpression of cytoplasmic p58IPK has been demonstrated to delay eIF2α phosphorylation and prolong protein synthesis under various stressors, including ER stress and hypothermic conditions, partly through the suppression of GCN2 phosphorylation. nih.govmdpi.com
Impact on Global Protein Translation
The primary mechanism through which p58IPK impacts global protein translation is by inhibiting the activity of eIF2α kinases, namely PERK, PKR, and GCN2. nih.govfrontiersin.orgasm.orgnih.govuniprot.org Phosphorylation of eIF2α at Serine 51 is a key regulatory event that leads to a general shutdown of mRNA translation. pnas.orgfrontiersin.org By preventing this phosphorylation, p58IPK effectively removes the brake on protein synthesis. nih.govasm.org
During the initial phase of the UPR, PERK-mediated phosphorylation of eIF2α is crucial for cell survival as it reduces the influx of new proteins into the ER. pnas.orgpnas.org However, for the cell to recover, it must synthesize new chaperones and other components of the UPR, a process that requires the resumption of protein synthesis. pnas.org The transcriptional induction of p58IPK during ER stress and its subsequent inhibition of PERK facilitates this recovery phase. pnas.orgnih.gov
Therefore, p58IPK is considered a moderator of global protein translation. nih.gov In its absence, cells exhibit increased eIF2α phosphorylation and a more pronounced and sustained inhibition of protein synthesis in response to ER stress. pnas.orgfrontiersin.org Conversely, overexpression of p58IPK leads to a quicker restoration of protein synthesis. nih.govpnas.org This regulatory role is vital for maintaining a balance between the acute response to stress and the long-term recovery and survival of the cell. frontiersin.orgnih.gov
Involvement in the Unfolded Protein Response (UPR)
Protein p58IPK is an integral component of the UPR, a complex signaling network that cells activate to cope with an accumulation of unfolded or misfolded proteins in the ER. nih.govpnas.orgpnas.orgasm.org Its involvement is multifaceted, ranging from its own transcriptional regulation by UPR sensors to its function in attenuating the stress signals.
Transcriptional Induction under ER Stress Conditions
The gene encoding p58IPK, DNAJC3, is transcriptionally upregulated in response to ER stress. pnas.orgpnas.orgcapes.gov.brasm.org This induction is primarily mediated by two of the major UPR transducers: Activating Transcription Factor 6 (ATF6) and the spliced form of X-box Binding Protein 1 (XBP1s). capes.gov.brasm.orgresearchgate.netbiorxiv.orgufrgs.br The promoter region of the p58IPK gene contains an ER stress-response element (ERSE) to which these transcription factors can bind. pnas.orgnih.gov
Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved to release its active cytosolic fragment, ATF6f. nih.govufrgs.br Simultaneously, the IRE1 branch of the UPR catalyzes the unconventional splicing of XBP1 mRNA to produce the potent transcription factor XBP1s. nih.govufrgs.br Both ATF6f and XBP1s then move to the nucleus and activate the transcription of a battery of UPR target genes, including p58IPK. asm.orgbiorxiv.orgufrgs.brresearchgate.net This transcriptional induction ensures that p58IPK protein levels rise during the later phases of the UPR, allowing it to perform its regulatory functions. pnas.orgresearchgate.net
Attenuation of ER Stress Signaling Pathways
A key function of the induced p58IPK is to attenuate the very signaling pathways that lead to its expression, forming a negative feedback loop. pnas.orgcapes.gov.bruniprot.org As detailed previously, p58IPK directly inhibits the kinase activity of PERK. pnas.orgpnas.org This action dampens the PERK-eIF2α-ATF4 signaling axis, which, if left unchecked, can lead to the expression of pro-apoptotic factors like CHOP (C/EBP homologous protein). nih.govpnas.orgresearchgate.net
By repressing PERK activity, p58IPK helps to terminate the translational inhibition and allows the cell to recover. pnas.orgpnas.org This attenuation is crucial for restoring ER homeostasis. pnas.org The absence of p58IPK leads to sustained PERK activation and higher expression of downstream targets like BiP and CHOP, indicating a more intense and prolonged UPR. pnas.org Thus, p58IPK acts as a critical brake on the UPR, preventing excessive signaling that could shift the cellular response from adaptation to apoptosis. nih.govpnas.orgcapes.gov.br
Protein-Protein Interaction Landscape of p58IPK
As a co-chaperone protein, p58IPK's functions are dictated by its interactions with a variety of other proteins. frontiersin.orgplos.org Its structure, featuring an N-terminal region with nine tetratricopeptide repeat (TPR) motifs and a C-terminal J-domain, facilitates these diverse interactions. researchgate.netplos.org
The table below summarizes the key interacting partners of p58IPK discussed in this article.
| Interacting Protein | Domain/Region of Interaction | Functional Consequence of Interaction |
| PERK | Cytosolic kinase domain | Inhibition of PERK kinase activity, attenuation of eIF2α phosphorylation. pnas.orgnih.govencyclopedia.pub |
| PKR | Kinase domain | Inhibition of PKR kinase activity, restoration of protein synthesis during viral infection. asm.orgplos.org |
| GCN2 | Not fully elucidated | Inhibition of GCN2 kinase activity, suppression of eIF2α phosphorylation. nih.govmdpi.com |
| HSPA8/HSC70 | J-domain of p58IPK | Stimulation of HSPA8/HSC70 ATPase activity, co-chaperone function. uniprot.org |
| BiP/GRP78 | J-domain of p58IPK | Co-chaperone function in the ER, assisting in protein folding. researchgate.netresearchgate.netplos.org |
| Unfolded Proteins | TPR domains | Direct binding to substrates for delivery to Hsp70 chaperones like BiP. researchgate.netplos.org |
| Hsp40 | Not fully elucidated | Inhibition of p58IPK activity in the absence of stress. cellsignal.com |
| Translocon (Sec61) | Not fully elucidated | Potential role in co-translocational protein quality control. encyclopedia.pubresearchgate.net |
The interaction with Hsp70 family chaperones, such as BiP in the ER and Hsc70 in the cytosol, is a canonical function of J-domain proteins. uniprot.orgplos.org The J-domain of p58IPK stimulates the ATPase activity of these chaperones, which is essential for their role in protein folding and substrate binding. uniprot.orgplos.org The TPR motifs are thought to be involved in binding unfolded protein substrates, positioning p58IPK as a co-chaperone that can deliver non-native proteins to the Hsp70 machinery for refolding or degradation. researchgate.netplos.org The interaction landscape of p58IPK underscores its central role as a regulator and co-chaperone that links protein synthesis control with protein quality control in response to cellular stress.
Compound and Protein Names
| Name | Full Name / Synonym(s) |
| p58IPK | Protein kinase inhibitor of 58 kDa, DNAJC3, ERdj6 |
| PERK | PKR-like ER kinase, EIF2AK3 |
| GCN2 | General control nonderepressible 2, EIF2AK4 |
| PKR | Protein kinase R, EIF2AK2 |
| eIF2α | Eukaryotic initiation factor 2 alpha |
| UPR | Unfolded Protein Response |
| ER | Endoplasmic Reticulum |
| ATF6 | Activating Transcription Factor 6 |
| XBP1s | Spliced X-box Binding Protein 1 |
| CHOP | C/EBP homologous protein, GADD153 |
| BiP | Binding immunoglobulin protein, GRP78, HSPA5 |
| Hsc70 | Heat shock cognate 71 kDa protein, HSPA8 |
| Hsp40 | Heat shock protein 40 |
| IRE1 | Inositol-requiring enzyme 1 |
| ATF4 | Activating Transcription Factor 4 |
| Sec61 | Secretary61 translocon complex |
Chaperone System Interactions (e.g., BiP, Hsp40)
Protein p58IPK, also known as DNAJC3 or ERdj6, is a crucial component of the cellular machinery that maintains protein homeostasis, particularly within the endoplasmic reticulum (ER). plos.orgnih.gov It functions as a co-chaperone, primarily interacting with the major ER chaperone BiP (Binding immunoglobulin Protein), which is the mammalian ortholog of Hsp70. plos.orgscite.ai This interaction is fundamental to the cell's ability to cope with the stress caused by unfolded or misfolded proteins. plos.orgembopress.org
The expression of p58IPK is upregulated in response to ER stress. plos.orgscite.ai It is thought to bind to unfolded or misfolded proteins and deliver them to BiP for proper folding or degradation. plos.orgscite.ai The interaction between p58IPK and BiP is mediated by the J domain of p58IPK, a conserved region in DnaJ (Hsp40) proteins. plos.org This J domain stimulates the ATPase activity of BiP, which is essential for its chaperone function. embopress.org Specifically, the interaction between ATP-bound BiP and the J-domain of p58IPK is necessary for the dissociation of p58IPK from its misfolded substrate, facilitating substrate handover to BiP. embopress.orgembopress.org
In addition to BiP, p58IPK also interacts with other Hsp40 proteins. wikigenes.org Research has shown that purified, recombinant Hsp40 can directly complex with and inhibit p58IPK in vitro. wikigenes.org This suggests a complex regulatory network among chaperones and co-chaperones in managing cellular stress. The N-terminal region of p58IPK, containing tetratricopeptide repeat (TPR) motifs, is responsible for binding to unfolded protein substrates. embopress.org
Table 1: Chaperone System Interactions of p58IPK
| Interacting Protein | Type of Interaction | Functional Consequence |
|---|---|---|
| BiP (Hsp70) | Direct binding via J-domain | Stimulates BiP's ATPase activity, facilitates substrate handover. plos.orgembopress.orgembopress.org |
| Hsp40 | Direct complex formation | Inhibition of p58IPK activity. wikigenes.org |
| Unfolded/Misfolded Proteins | Direct binding via TPR domain | Delivery of substrates to BiP for folding or degradation. plos.orgscite.aiembopress.org |
eIF2α Kinase Interactions (PKR, PERK, GCN2)
A critical function of p58IPK is its role as a negative regulator of several kinases that phosphorylate the α subunit of eukaryotic initiation factor 2 (eIF2α). nih.govnih.gov Phosphorylation of eIF2α is a key event in the integrated stress response (ISR) that leads to a general attenuation of protein synthesis. nih.gov The four kinases responsible for this are PKR, PERK, GCN2, and HRI. frontiersin.org
p58IPK was initially identified as an inhibitor of the interferon-induced, double-stranded RNA-activated protein kinase (PKR). nih.gov During viral infections, activated PKR phosphorylates eIF2α, halting viral and host protein synthesis. plos.org p58IPK can counteract this by directly interacting with PKR and inhibiting its autophosphorylation and kinase activity, thereby preventing the shutdown of translation. wikigenes.org
Subsequent research has revealed that p58IPK also inhibits PERK (PKR-like ER kinase), a key sensor of ER stress. nih.govresearchgate.net Under ER stress, PERK activation leads to eIF2α phosphorylation to reduce the protein load entering the ER. nih.gov p58IPK, which is induced by ER stress, interacts with and inhibits PERK, forming a negative feedback loop that allows for the eventual recovery of protein synthesis. nih.gov
Furthermore, p58IPK has been shown to be a general inhibitor of eIF2α kinases, as it also interacts with GCN2 (general control non-derepressible 2). nih.govresearchgate.net This interaction is significant under conditions such as cold-shock, where GCN2 is the primary activated kinase. nih.gov Overexpression of p58IPK can delay eIF2α phosphorylation and prolong protein synthesis under various stress conditions by suppressing GCN2 activity. nih.gov
Table 2: p58IPK Interactions with eIF2α Kinases
| Interacting Kinase | Cellular Context | Consequence of Interaction |
|---|---|---|
| PKR | Viral infection, cytoplasmic stress | Inhibition of PKR autophosphorylation and kinase activity, restoration of protein synthesis. plos.orgwikigenes.org |
| PERK | Endoplasmic Reticulum (ER) stress | Negative feedback regulation of PERK activity, modulation of the unfolded protein response (UPR). nih.govresearchgate.net |
| GCN2 | Cold-shock, amino acid deprivation | Inhibition of GCN2 activity, delayed eIF2α phosphorylation, and prolonged protein synthesis. nih.govresearchgate.net |
Regulatory Protein Interactions (e.g., P52rIPK)
The inhibitory function of p58IPK is itself subject to regulation. A key regulatory protein is P52rIPK (52-kDa repressor of the inhibitor of protein kinase), also known as THAP12. nih.govuniprot.orgnih.gov P52rIPK was identified through an interaction cloning strategy as a protein that binds to and inhibits p58IPK. nih.gov
The interaction between P52rIPK and p58IPK has been demonstrated in yeast two-hybrid assays and by the recovery of a complex from mammalian cell extracts. nih.gov P52rIPK possesses a charged domain with limited homology to a similar domain in Hsp90. nih.gov This protein acts as an upstream regulator of PKR by blocking the inhibitory function of p58IPK. uniprot.org When P52rIPK binds to p58IPK, it prevents p58IPK from inhibiting PKR, leading to the restoration of PKR activity, increased eIF2α phosphorylation, and subsequent suppression of cell growth. nih.gov This regulatory mechanism highlights a multi-layered system controlling protein synthesis in response to cellular stress. nih.gov The interaction is thought to occur at the seventh tetratricopeptide repeat (TPR7) of p58IPK. plos.org
Table 3: Regulatory Interaction of p58IPK
| Regulatory Protein | Interaction Site on p58IPK | Functional Outcome |
|---|---|---|
| P52rIPK (THAP12) | Tetratricopeptide Repeat 7 (TPR7) | Inhibition of p58IPK function, leading to the upregulation of PKR activity. plos.orgnih.govuniprot.org |
Novel Interactors and Functional Complexes
Beyond its well-established roles with chaperones and eIF2α kinases, p58IPK participates in larger functional complexes. It can form a trimeric complex with DNAJB1 and HSPA8. uniprot.org Research has also shown that p58IPK can be co-immunoprecipitated with newly synthesized secretory proteins in vitro, suggesting a direct role in the maturation of proteins within the ER lumen. nih.gov
The N-terminal domain of p58IPK, which contains TPR motifs, is responsible for the selective and stable binding to misfolded proteins. embopress.org Specifically, the TPR1-TPR3 motifs are the binding sites for unfolded proteins in the ER lumen. arvojournals.org This direct interaction with substrates is a key aspect of its co-chaperone function, preceding the handover to BiP. embopress.org The discovery of these interactions and complexes continues to broaden the understanding of p58IPK's multifaceted role in cellular protein quality control.
Physiological and Pathophysiological Implications of p58IPK Function
Role in Cellular Homeostasis and Stress Adaptation
p58IPK is a vital player in maintaining cellular homeostasis, particularly under conditions of stress. nih.gov As a co-chaperone in the ER, it aids in protein folding and processing, which is crucial for cell survival. nih.gov Its expression is induced by ER stress, and it functions to protect cells from the detrimental effects of protein overload. embopress.orgnih.gov
By inhibiting the eIF2α kinases PERK and GCN2, p58IPK plays a crucial role in attenuating the integrated stress response. nih.govuniprot.org This modulation prevents a complete shutdown of protein synthesis, allowing for a more nuanced response to stress and facilitating recovery. nih.gov The absence or dysfunction of p58IPK leads to heightened sensitivity to ER stress, increased levels of misfolded proteins, and can result in increased cell death. nih.govmolbiolcell.org For instance, mice with a deletion of the p58IPK gene exhibit pancreatic β-cell failure and diabetes, underscoring its importance in the homeostasis of highly secretory cells. molbiolcell.org
Neuroprotection and Neurodegeneration Mechanisms
The protective functions of p58IPK are particularly critical in the nervous system. frontiersin.org It is expressed in various retinal neurons, including retinal ganglion cells (RGCs), and acts as an endogenous neuroprotectant. frontiersin.orgresearchgate.net Loss of p58IPK is associated with age-related RGC degeneration and exacerbates neuronal damage in models of ischemia/reperfusion and ocular hypertension. frontiersin.orgresearchgate.net
Overexpression of p58IPK has been shown to protect retinal neuronal cells from oxidative and ER stress-induced apoptosis. arvojournals.org This neuroprotective effect is mediated, in part, by its ability to modulate ER homeostasis and apoptosis-related gene expression, such as downregulating the pro-apoptotic gene Bax and upregulating the anti-apoptotic gene Bcl-2. arvojournals.org
Clinically, loss-of-function mutations in the DNAJC3 gene, which encodes p58IPK, are linked to a syndrome characterized by diabetes mellitus and multisystemic neurodegeneration, including cerebellar ataxia and peripheral neuropathy. genecards.orgroyalsocietypublishing.orgfrontiersin.org This highlights the non-redundant and critical role of p58IPK in preventing neuronal cell death and maintaining the long-term health of the nervous system. frontiersin.orgnih.gov Interestingly, the neuroprotective action of p58IPK appears to be intrinsic to the neurons themselves, rather than being mediated by its anti-inflammatory effects in immune cells like microglia. researchgate.netnih.gov
Retinal Ganglion Cell Survival in Stress Conditions
The protein p58IPK plays a significant protective role in the survival of retinal ganglion cells (RGCs) under various stress conditions. researchgate.netmdpi.com Research has demonstrated that p58IPK is highly expressed in retinal neurons, including RGCs. researchgate.netarvojournals.org In animal models, the absence of p58IPK leads to an increased loss of RGCs during aging and in conditions such as neurotoxin-induced retinal degeneration, retinal ischemia/reperfusion (I/R), and ocular hypertension (OHT). researchgate.netmdpi.com Conversely, the overexpression of p58IPK has been shown to significantly decrease cell death in cultured retinal cells, including primary RGCs, when subjected to oxidative or endoplasmic reticulum (ER) stress. researchgate.netmdpi.com
Studies using adeno-associated virus (AAV) to overexpress p58IPK in the retina have confirmed its neuroprotective effects in vivo, showing improved RGC survival after ocular hypertension. researchgate.netnih.gov In vitro experiments further support these findings, where p58IPK-deficient RGCs exhibited reduced viability and increased susceptibility to cell death induced by the ER stress inducer tunicamycin (B1663573). frontiersin.org Overexpression of p58IPK was able to diminish this tunicamycin-induced cell death in both wild-type and p58IPK-deficient RGCs. frontiersin.org The protective function of p58IPK in retinal neurons appears to be intrinsic to the neurons themselves, as deficiency of p58IPK in myeloid cells did not affect RGC loss. nih.gov
Table 1: Impact of p58IPK on Retinal Ganglion Cell Survival
| Condition | Effect of p58IPK Absence/Deletion | Effect of p58IPK Overexpression | Reference |
|---|---|---|---|
| Aging | Increased RGC loss | - | researchgate.netmdpi.com |
| Neurotoxin-induced retinal degeneration | Increased RGC loss | - | researchgate.netmdpi.com |
| Retinal Ischemia/Reperfusion (I/R) | Increased RGC loss | - | researchgate.netmdpi.com |
| Ocular Hypertension (OHT) | Increased RGC loss | Improved RGC survival | researchgate.netmdpi.comnih.gov |
| Oxidative or ER Stress (in vitro) | Increased susceptibility to cell death | Significantly reduces cell death | researchgate.netmdpi.com |
| Tunicamycin-induced ER stress (in vitro) | Reduced viability, increased cell death | Diminishes cell death | frontiersin.org |
ER Stress-Associated Neuronal Dysfunction
Endoplasmic reticulum (ER) stress is a significant factor in neuronal dysfunction and degeneration. frontiersin.org The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), a mechanism that can lead to apoptosis if the stress is prolonged or severe. frontiersin.org The protein p58IPK is a crucial component of the ER protein folding system and is upregulated by the UPR genes XBP1 and ATF6. frontiersin.org Its activation helps to facilitate protein folding, thereby reducing ER stress and promoting cell survival. frontiersin.org
In the context of the retina, ER stress can reduce the production of neurotrophic factors and increase the secretion of pro-inflammatory cytokines, both of which contribute to neuronal death. frontiersin.org The absence of p58IPK has been shown to result in CHOP-mediated apoptosis in pancreatic β-cells, a pathway also relevant to neuronal cells. frontiersin.org Studies on retinal neural cells have demonstrated that overexpression of p58IPK can suppress ER stress and improve cell survival under oxidative stress conditions. frontiersin.org Furthermore, in p58IPK knockout mice, there is an increased expression of CHOP and subsequent loss of RGCs with aging. arvojournals.org When these knockout mice were subjected to NMDA-induced retinal ER stress, they exhibited greater ER stress and worsened apoptosis of RGCs and other neurons in the inner nuclear layer compared to wild-type mice. arvojournals.org In cultured neuroblastoma cells, the absence of p58IPK leads to an overexpression of the ER-stress inducible gene CHOP, which can block protein translation and aggravate cell apoptosis. e-century.us
Underlying Mechanisms of Neuroprotective Action
The neuroprotective effects of p58IPK are multifaceted and primarily revolve around its role as an ER chaperone and a regulator of eIF2α kinases. researchgate.netmdpi.com By facilitating proper protein folding, p58IPK helps maintain ER homeostasis and mitigates ER stress-induced apoptosis. arvojournals.orgfrontiersin.org Overexpression of p58IPK has been shown to reduce the phosphorylation of eIF2α and the expression of the pro-apoptotic factor CHOP in stressed neuronal cells. arvojournals.org It also alleviates the activation of caspase-3 and PARP, key executioners of apoptosis. arvojournals.org
Another key mechanism of p58IPK's neuroprotective action involves the regulation of the Bcl-2 family of proteins. nih.gov Research has shown that p58IPK can downregulate the expression of the pro-apoptotic gene Bax and upregulate the anti-apoptotic gene Bcl-2 in stressed neuronal cells. arvojournals.orge-century.us This shift in the Bax/Bcl-2 ratio promotes cell survival. e-century.us
Interestingly, the loss of p58IPK has been linked to a reduction in the mRNA expression of mesencephalic astrocyte-derived neurotrophic factor (MANF), an ER-resident neurotrophic factor, although MANF protein levels were not affected. frontiersin.org This suggests a potential interaction between p58IPK and MANF in neuroprotection that warrants further investigation. frontiersin.org The neuroprotective action of p58IPK appears to be mediated by its expression within retinal neurons, rather than in macrophages, highlighting the importance of its intrinsic signaling in these cells for their survival under chronic stress conditions. mdpi.comnih.gov
Modulatory Role in Inflammation and Immune Response
The protein p58IPK also plays a significant role in modulating inflammation and the immune response, primarily through its interaction with key signaling pathways in immune cells like macrophages. nih.govnih.gov
Regulation of Inflammasome Activation (e.g., NLRP3)
The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines such as IL-1β. researchgate.netresearchgate.net p58IPK has been identified as a potent inhibitor of NLRP3 inflammasome activation. frontiersin.org This inhibition is mediated through its interaction with and suppression of the double-stranded RNA-dependent protein kinase (PKR), which is implicated in inflammasome activation. researchgate.netresearchgate.net
Studies on bone marrow-derived macrophages (BMDMs) from p58IPK knockout mice showed intensified NLRP3 inflammasome activation, indicated by enhanced caspase-1 cleavage and increased maturation and secretion of IL-1β, when stimulated with lipopolysaccharide (LPS) and ATP. researchgate.net Pre-treatment with a specific PKR inhibitor or overexpression of p58IPK was able to abolish these effects in p58IPK-deficient macrophages. researchgate.net Immunoprecipitation assays have confirmed that p58IPK directly binds to PKR. researchgate.net
Impact on Pro-inflammatory Cytokine Production
In line with its role in regulating inflammasome activation, p58IPK also impacts the production of pro-inflammatory cytokines. researchgate.netkoreamed.org In p58IPK deficient macrophages, there is a significantly stronger activation of NF-κB and JNK, key transcription factors for pro-inflammatory genes, leading to higher expression of TNF-α and IL-1β. researchgate.net The absence of p58IPK results in an amplification of the inflammatory response, in part through increased NF-κB activation. plos.org
Conversely, p58IPK's inhibitory effect on PKR and the subsequent downstream signaling pathways leads to a reduction in the production of these pro-inflammatory cytokines. nih.govnih.gov This suggests an important immunoregulatory function for p58IPK. nih.gov
Macrophage-Mediated Inflammation Pathways
The modulatory effects of p58IPK on inflammation are clearly demonstrated in macrophage-mediated pathways. nih.govnih.gov Deletion of p58IPK in macrophages leads to their increased activation. nih.gov However, it is important to note that while the absence of p58IPK in myeloid cells (including macrophages) increases their activation, it does not seem to influence RGC survival, indicating that the neuroprotective and anti-inflammatory roles of p58IPK may be cell-type specific. nih.gov
In the context of non-alcoholic steatohepatitis (NASH), a condition with a significant inflammatory component, the absence of p58IPK was found to reduce liver inflammation. uzh.ch This was associated with a decrease in the accumulation of F4/80 positive macrophages in the liver. uzh.ch However, the pro-inflammatory activation and migration of p58IPK-deficient bone marrow-derived macrophages were found to be intact, suggesting that the reduced macrophage accumulation in the liver was likely secondary to reduced hepatocyte injury. uzh.ch These findings highlight the complex and context-dependent role of p58IPK in regulating macrophage-mediated inflammation.
Involvement in Viral Pathogenesis and Host Antiviral Response
Protein 58IPK (also known as DNAJC3 or ERdj6) is a crucial cellular factor that plays a significant role in the pathogenesis of various viruses and the host's antiviral response. wikipedia.org It is recognized as a member of the DnaJ/Hsp40 family of molecular chaperones and functions as a cellular inhibitor of the interferon-induced, double-stranded RNA (dsRNA)-activated protein kinase (PKR). genecards.orgpnas.org PKR is a key component of the innate immune system that, upon activation by viral dsRNA, phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation leads to a general inhibition of protein synthesis, thereby restricting viral replication. nih.gov
Viruses, in turn, have evolved mechanisms to counteract this host defense. One such strategy involves the manipulation of p58IPK. psu.edu During certain viral infections, p58IPK is activated to inhibit PKR, thereby preventing the shutdown of protein synthesis and facilitating viral propagation. nih.govplos.org This intricate interplay positions p58IPK as a critical regulator at the interface of viral offense and host defense.
Modulation of Viral mRNA Translation
p58IPK directly influences viral mRNA translation by modulating the PKR pathway. In an uninfected cell, p58IPK is kept in an inactive state through its association with its own inhibitor, Hsp40 (heat shock protein 40). pnas.org However, upon infection with certain viruses, such as influenza virus, this complex is disrupted, leading to the release and activation of p58IPK. pnas.orgpsu.edu
Activated p58IPK then binds to PKR, preventing its dimerization and autophosphorylation, which are essential for its kinase activity. nih.govmdpi.com By inhibiting PKR, p58IPK prevents the phosphorylation of eIF2α. nih.govnih.gov This action sustains global protein synthesis, creating a favorable environment for the translation of viral mRNAs and subsequent replication. nih.govplos.org Studies using mouse embryonic fibroblasts (MEFs) lacking p58IPK have shown reduced viral mRNA translation and increased eIF2α phosphorylation during influenza virus infection, providing direct evidence for its role in promoting viral protein synthesis. nih.gov
Interestingly, the role of p58IPK in viral mRNA translation is not universal and can be virus-specific. While it promotes the translation of influenza virus and vesicular stomatitis virus (VSV) mRNAs, it has an inhibitory effect on reovirus replication, which appears to benefit from eIF2α phosphorylation. nih.govnih.gov
Specific Virus Interactions (e.g., Influenza Virus, Reovirus, VSV)
The interaction of p58IPK with different viruses highlights its diverse roles in viral pathogenesis.
Influenza Virus: Influenza virus infection leads to the post-translational activation of p58IPK. plos.orgmdpi.com The virus actively recruits p58IPK to counteract the antiviral effects of PKR. nih.gov This is achieved through the dissociation of p58IPK from its inhibitor, Hsp40, allowing it to inhibit PKR and maintain protein synthesis for efficient viral replication. pnas.orgresearchgate.net In the absence of p58IPK, influenza virus-infected mice exhibit increased lung pathology, immune cell apoptosis, and mortality, suggesting that while p58IPK may prolong viral replication, it also dampens the host's inflammatory response, ultimately promoting host survival. plos.org
Reovirus: In contrast to influenza virus, reovirus replication is enhanced in the absence of p58IPK. nih.govnih.gov Some strains of reovirus have been shown to induce the degradation of p58IPK. asm.org This suggests that reovirus has evolved to thrive in an environment where the PKR pathway is active and eIF2α is phosphorylated. nih.govasm.org The presence of p58IPK, by inhibiting PKR, is therefore detrimental to reovirus replication.
Vesicular Stomatitis Virus (VSV): Similar to influenza virus, VSV replication is decreased in cells lacking p58IPK. nih.govnih.gov This indicates that VSV also benefits from the p58IPK-mediated inhibition of the PKR antiviral pathway to ensure efficient viral protein synthesis. nih.govresearchgate.net
Table 1: Summary of p58IPK Interaction with Specific Viruses
| Virus | Effect of p58IPK on Viral Replication | Mechanism of Interaction | Reference |
|---|---|---|---|
| Influenza Virus | Promotes replication | Activated by the virus to inhibit PKR, preventing eIF2α phosphorylation and maintaining protein synthesis. | nih.govplos.orgnih.gov |
| Reovirus | Inhibits replication | Replication is enhanced in the absence of p58IPK; some strains induce its degradation. | nih.govnih.govasm.org |
| Vesicular Stomatitis Virus (VSV) | Promotes replication | Benefits from p58IPK-mediated inhibition of PKR for efficient viral protein synthesis. | nih.govnih.gov |
Host Susceptibility Factors
The role of p58IPK as a host susceptibility factor can be context-dependent, varying between different organisms. In plants, p58IPK has been identified as a susceptibility factor for certain viruses. nih.gov Silencing the p58IPK homolog in Nicotiana benthamiana and Arabidopsis leads to reduced viral titers, suggesting that the protein is required for viral pathogenesis in these plant systems. nih.gov
In mammals, the situation is more complex. While p58IPK can be usurped by viruses like influenza to promote their replication, its role extends beyond simply being a pro-viral factor. plos.org Studies with p58IPK knockout mice infected with influenza virus revealed that while viral replication was not significantly affected, the mice experienced increased lung pathology and mortality. plos.org This suggests that p58IPK also functions to modulate the host's innate immune and inflammatory responses, preventing an overactive and damaging reaction to the infection. plos.orgresearchgate.net Therefore, in mammals, p58IPK can be considered a "Cellular Inhibitor of the Host Defense" (CIHD), a molecule that, while potentially prolonging viral replication, is crucial for maintaining host homeostasis and survival during a viral infection. plos.org
Contributions to Metabolic Regulation in Animal Models (e.g., Pancreatic Beta Cell Function)
Beyond its role in the antiviral response, p58IPK is a key player in metabolic regulation, particularly in the function of pancreatic beta cells. diabetesjournals.orgnih.gov p58IPK is induced during endoplasmic reticulum (ER) stress, a condition that can arise from a high demand for protein synthesis, such as the production of proinsulin in beta cells. diabetesjournals.org
In the context of the ER, p58IPK functions as a co-chaperone, aiding in the proper folding of proteins. plos.org It also acts as a negative regulator of the PERK (PKR-like ER kinase) pathway, another eIF2α kinase that is activated during ER stress. nih.govnih.gov By inhibiting PERK, p58IPK helps to attenuate the ER stress response and restore protein synthesis once the stress is resolved. mdpi.com
Studies in mice with a deletion of the P58IPK gene have provided significant insights into its role in pancreatic beta cell function. These knockout mice exhibit a gradual onset of hyperglycemia and glucosuria, which is associated with increased apoptosis of pancreatic islet cells. diabetesjournals.orgnih.gov The absence of p58IPK leads to heightened and prolonged ER stress in beta cells, ultimately resulting in cell death and insulin deficiency, mimicking features of both type 1 and late-stage type 2 diabetes. diabetesjournals.orgnih.gov Conversely, the overexpression of p58IPK has been shown to protect against ER stress-induced apoptosis in insulin-producing cells. plos.org These findings underscore the critical function of p58IPK in maintaining beta cell homeostasis and survival under conditions of metabolic stress. diabetesjournals.org
Maintaining Musculoskeletal System Integrity and Joint Homeostasis
Emerging research has implicated p58IPK in the maintenance of the musculoskeletal system and joint homeostasis. A study on P58IPK-null mice revealed that these animals develop bone changes and are prone to joint degeneration. frontiersin.org
The study found that knockout mice had narrower tibiae and smaller epiphyses in both the tibiae and femora. frontiersin.org Furthermore, older knockout mice showed reduced bone volume in both the femur and tibia. frontiersin.org A significant percentage of these mice displayed severe joint degeneration, characterized by the complete loss of articular cartilage and the formation of heterotopic chondro-osseous tissue. frontiersin.org
Immunohistochemical analysis of human osteoarthritic tibial plateaus showed the presence of phosphorylated PERK and PKR, particularly in areas with the most severe degeneration, while the expression of p58IPK was limited. frontiersin.org This suggests that the activation of the PERK and PKR stress signaling pathways, coupled with insufficient levels of their inhibitor, p58IPK, may contribute to the pathogenesis of osteoarthritis. These findings highlight a novel and critical role for p58IPK in preserving the integrity of the musculoskeletal system. frontiersin.org
Methodological Approaches and Research Directions for p58IPK Studies
The study of p58IPK utilizes a range of molecular and cellular biology techniques. Key methodological approaches include:
Gene Knockout and Knockdown Studies: The generation of p58IPK knockout mice has been instrumental in elucidating its in vivo functions in viral pathogenesis, metabolic regulation, and musculoskeletal integrity. plos.orgdiabetesjournals.orgfrontiersin.org Similarly, siRNA-mediated knockdown of p58IPK in cell culture models allows for the investigation of its cellular roles.
Viral Infection Models: In vitro and in vivo infection models using viruses like influenza, reovirus, and VSV are crucial for dissecting the role of p58IPK in the viral life cycle and the host antiviral response. nih.govplos.org
Protein-Protein Interaction Assays: Techniques such as co-immunoprecipitation and in vitro binding assays are used to study the direct interaction of p58IPK with its binding partners, including PKR, PERK, and Hsp40. pnas.org
Phosphorylation Assays: Western blotting with phospho-specific antibodies is a standard method to assess the activation state of PKR, PERK, and their downstream target eIF2α, providing a measure of p58IPK's inhibitory activity. nih.gov
Transcriptional and Proteomic Analyses: Microarray and RNA-sequencing analyses of p58IPK knockout tissues and cells help to identify downstream gene expression changes and affected cellular pathways. plos.org Proteomic approaches can identify novel p58IPK-interacting proteins.
Immunohistochemistry and Immunofluorescence: These techniques are used to determine the tissue and subcellular localization of p58IPK and to examine its expression in pathological conditions like osteoarthritis. frontiersin.orgmolbiolcell.org
Future research directions for p58IPK studies could focus on:
Elucidating the precise molecular mechanisms by which different viruses modulate p58IPK activity.
Investigating the therapeutic potential of modulating p58IPK activity in viral diseases, diabetes, and osteoarthritis.
Identifying the full spectrum of p58IPK-interacting proteins to better understand its diverse cellular functions.
Exploring the role of p58IPK in other physiological and pathological processes, given its fundamental role in protein homeostasis and stress responses.
In Vitro Biochemical and Structural Assays
The molecular chaperone p58IPK, also known as DNAJC3 or ERdj6, has been the subject of extensive in vitro analysis to elucidate its structure and biochemical functions. These studies have been crucial in understanding its role as a co-chaperone in the endoplasmic reticulum (ER) and as a regulator of protein synthesis.
Structural Insights:
The crystal structure of human p58IPK has been determined, revealing an elongated monomeric protein. plos.orgnih.gov It is characterized by nine N-terminal tetratricopeptide repeat (TPR) motifs, which are organized into three distinct subdomains, and a C-terminal J domain. plos.orgnih.gov The J domain is connected to the TPR domain via a flexible linker. plos.orgnih.gov A key feature of the J domain is the conserved histidine-proline-aspartate (HPD) motif, which is essential for its interaction with Hsp70 chaperones like BiP. plos.orgnih.gov This HPD motif is located at the very edge of the elongated structure, approximately 100 Å away from the proposed binding site for unfolded protein substrates. plos.orgnih.gov Structural analysis also identified a conserved hydrophobic patch within the first subdomain that is likely involved in binding to misfolded polypeptides. researchgate.net
Biochemical Functions:
In vitro assays have demonstrated that p58IPK functions as a molecular chaperone by interacting with unfolded proteins such as luciferase, rhodanese, and insulin, thereby preventing their aggregation. researchgate.net Its interaction with the ER-resident chaperone BiP (also known as GRP78) is a critical aspect of its function. This interaction is ATP-dependent, with p58IPK associating with BiP in the presence of ATP, and their dissociation being dependent on ATP hydrolysis. researchgate.net
Furthermore, p58IPK has been shown to be an inhibitor of several eIF2α kinases, including the double-stranded RNA-activated protein kinase (PKR), the PKR-like ER kinase (PERK), and the general control non-derepressible 2 (GCN2) kinase. pnas.orguzh.chnih.gov In vitro kinase assays have shown that p58IPK can inhibit the autophosphorylation of PKR and the phosphorylation of its substrate, eIF2α. researchgate.net This inhibitory function is mediated through direct interaction with the kinase domain of these proteins. pnas.orguzh.ch The inhibitory activity of p58IPK itself is regulated by other proteins, such as hsp40 (hdj-1) and P52rIPK, which have been shown to bind to and inhibit p58IPK function in reconstituted in vitro assays. nih.govpsu.edunih.gov
Recombinant Protein Production:
For these in vitro studies, recombinant human p58IPK has been successfully expressed in Escherichia coli Rosetta (DE3) cells. plos.org The protein is typically induced at a low temperature to enhance proper folding and solubility. plos.org
Interactive Data Table: In Vitro Studies of p58IPK
| Assay Type | Key Findings | Interacting Proteins | References |
| X-ray Crystallography | Elongated monomer with 9 TPR motifs and a C-terminal J domain. Conserved HPD motif in the J domain. | - | plos.org, nih.gov, researchgate.net |
| Chaperone Activity Assays | Interacts with and prevents aggregation of unfolded proteins. | Luciferase, Rhodanese, Insulin | researchgate.net |
| Co-immunoprecipitation | ATP-dependent interaction with BiP/GRP78. Interacts with the kinase domain of PKR and PERK. | BiP/GRP78, PKR, PERK | nih.gov, pnas.org, researchgate.net |
| In Vitro Kinase Assays | Inhibits autophosphorylation and substrate phosphorylation by PKR and PERK. | PKR, PERK, eIF2α | researchgate.net, nih.gov |
| Protein-Protein Interaction | Inhibited by direct interaction with hsp40 and P52rIPK. | hsp40, P52rIPK | nih.gov, psu.edu |
Cell-Based Models (e.g., Knockout Cell Lines, Overexpression Systems)
Cell-based models have been instrumental in dissecting the cellular functions of p58IPK, particularly its role in the unfolded protein response (UPR) and cell survival under stress. These models typically involve the use of knockout cell lines, where the DNAJC3 gene encoding p58IPK is deleted, or overexpression systems, where p58IPK levels are artificially increased.
Localization and Expression:
Immunofluorescence microscopy in various cell lines, including COS1 and R28 retinal neural cells, has shown that p58IPK is localized to the endoplasmic reticulum. pnas.orgnih.gov Its expression is significantly upregulated in response to ER stress inducers like tunicamycin and thapsigargin. uzh.chfrontiersin.org This induction is mediated by the transcription factors ATF6 and XBP1, which bind to an ER stress-response element in the p58IPK promoter. asm.org
Role in ER Stress and Apoptosis:
Studies using mouse embryo fibroblasts (MEFs) from p58IPK knockout (p58IPK-/-) mice have demonstrated that the absence of p58IPK leads to increased levels of ER stress markers and heightened susceptibility to apoptosis. asm.orgfrontiersin.org Conversely, overexpression of p58IPK in cells like R28 retinal neural cells and human retinal capillary endothelial cells has been shown to reduce ER stress, decrease the phosphorylation of eIF2α, and alleviate the activation of pro-apoptotic proteins like caspase-3 and PARP. nih.govnih.gov For instance, in R28 cells, p58IPK overexpression suppresses ER stress and improves cell survival under oxidative stress conditions. frontiersin.org Similarly, in human retinal capillary endothelial cells, overexpression of p58IPK via an adeno-associated virus (AAV) vector significantly reduced ER stress markers. nih.gov
Regulation of Protein Synthesis:
Cell-based models have confirmed the role of p58IPK as a negative regulator of eIF2α kinases. In p58IPK-/- MEFs, there is an increase in eIF2α phosphorylation, leading to a decrease in protein synthesis, particularly during viral infections. asm.org Overexpression of p58IPK, on the other hand, can delay eIF2α phosphorylation and prolong protein synthesis under various stress conditions. nih.gov
Interaction with Viral Proteins:
The role of p58IPK in viral infection has also been investigated using cell-based models. For example, in cells infected with influenza virus, p58IPK is recruited to inhibit PKR, thereby promoting viral mRNA translation. asm.org Studies with hantaviruses have shown that the viral nucleocapsid protein (NP) interacts with p58IPK, likely to counteract the antiviral response mediated by PKR. plos.org
Interactive Data Table: Cell-Based Models for p58IPK Research
| Cell Model | Modification | Key Findings | References |
| Mouse Embryo Fibroblasts (MEFs) | Knockout (p58IPK-/-) | Increased eIF2α phosphorylation, decreased viral mRNA translation, increased ER stress. | frontiersin.org, asm.org |
| R28 Retinal Neural Cells | Overexpression | Reduced eIF2α phosphorylation, decreased CHOP expression, alleviated caspase-3 and PARP activation. | frontiersin.org, nih.gov |
| COS1 Cells | Overexpression | Co-localization with PERK in the ER. | pnas.org |
| Human Retinal Capillary Endothelial Cells | Overexpression/RNAi | Overexpression reduced ER stress markers; knockdown had the opposite effect. | nih.gov |
| HeLa Cells | Overexpression | Interaction with hantavirus nucleocapsid protein. | plos.org |
Genetically Modified Animal Models (e.g., Conditional Knockout Mice)
The development of genetically modified animal models, particularly global and conditional knockout mice, has been pivotal in understanding the in vivo physiological and pathological roles of p58IPK.
Global Knockout Models:
Global p58IPK knockout (p58IPK-/-) mice exhibit a range of phenotypes, highlighting the protein's importance in various tissues. These mice are generally smaller than their wild-type littermates and develop age-related loss of retinal ganglion cells (RGCs). frontiersin.orgnih.gov They are also more susceptible to RGC damage in models of retinal ischemia/reperfusion and ocular hypertension. frontiersin.orgnih.gov Furthermore, p58IPK-/- mice display characteristics of diabetes, including glucosuria, hyperglycemia, and hypoinsulinemia, due to the apoptotic death of pancreatic islet cells. uzh.chnih.gov These mice also show bone changes and joint degeneration with age. frontiersin.org In the context of non-alcoholic steatohepatitis (NASH), p58IPK-/- mice fed a high-fat, high-fructose, and high-cholesterol diet were protected from hepatocyte apoptosis and liver injury. uzh.ch
Conditional Knockout Models:
To dissect the cell-type-specific functions of p58IPK, conditional knockout (cKO) mouse lines have been generated. For instance, mice with a specific deletion of p58IPK in retinal neurons (Chx10-p58IPK cKO) show exacerbated RGC loss in a model of ocular hypertension. nih.govnih.gov In contrast, mice with p58IPK deleted in myeloid cells (Lyz2-p58IPK cKO) exhibit increased microglia/macrophage activation but no significant effect on RGC loss in the same model. nih.govnih.gov This suggests that the neuroprotective action of p58IPK in the retina is intrinsic to the neurons themselves and not mediated by its anti-inflammatory function in macrophages. nih.govnih.gov
Overexpression in Animal Models:
In vivo overexpression of p58IPK using adeno-associated virus (AAV) has been shown to be protective in disease models. Intravitreal injection of AAV-p58IPK in wild-type mice subjected to ocular hypertension significantly improved RGC survival. nih.govnih.gov This further supports the neuroprotective role of p58IPK in the retina. nih.govnih.gov
Interactive Data Table: Genetically Modified Animal Models of p58IPK
| Model | Genetic Modification | Phenotype/Key Findings | References |
| Mouse | Global Knockout (p58IPK-/-) | Age-related RGC loss, increased susceptibility to retinal injury, diabetes-like symptoms, bone and joint degeneration, protection from diet-induced steatohepatitis. | nih.gov, frontiersin.org, frontiersin.org, uzh.ch |
| Mouse | Conditional Knockout (Chx10-p58IPK cKO) | Deletion in retinal neurons; exacerbated RGC loss in ocular hypertension model. | nih.gov, nih.gov |
| Mouse | Conditional Knockout (Lyz2-p58IPK cKO) | Deletion in myeloid cells; increased macrophage activation but no effect on RGC survival in ocular hypertension model. | nih.gov, nih.gov, arvojournals.org |
| Mouse | AAV-mediated Overexpression | Overexpression in the retina; improved RGC survival in ocular hypertension model. | nih.gov, nih.gov |
Advanced Imaging and Proteomic Techniques for p58IPK Analysis
A variety of advanced imaging and proteomic techniques have been employed to investigate the subcellular localization, protein-protein interactions, and expression changes of p58IPK.
Advanced Imaging Techniques:
Immunofluorescence confocal microscopy has been widely used to visualize the subcellular localization of p58IPK. These studies have consistently shown that p58IPK resides in the endoplasmic reticulum, where it co-localizes with ER markers like calnexin (B1179193) and KDEL. pnas.orgnih.gov In retinal sections, immunofluorescence has revealed high expression of p58IPK in retinal ganglion cells and other inner retinal neurons. nih.gov Live-cell imaging with GFP-tagged p58IPK constructs has also confirmed its ER localization. molbiolcell.org Furthermore, in vivo imaging techniques, such as the use of a KODAK In vivo Imaging System, have been utilized to assess bone changes in p58IPK-null mice through high-resolution digital radiographs. frontiersin.org
Proteomic Techniques:
Proteomic approaches have been crucial for identifying the interacting partners of p58IPK. Co-immunoprecipitation followed by mass spectrometry is a common method used to pull down p58IPK and its associated proteins. These studies have identified interactions with BiP/GRP78, PKR, PERK, and GCN2. pnas.orgnih.govnih.gov Western blotting is routinely used to confirm these interactions and to assess the expression levels and phosphorylation status of p58IPK and its downstream targets like eIF2α. asm.org For instance, Western blot analysis of lysates from p58IPK knockout MEFs showed increased phosphorylation of PKR. asm.org In situ cell death detection kits that utilize the TUNEL method have been used in conjunction with imaging to detect DNA strand breaks and apoptosis in tissues from p58IPK knockout mice. uzh.ch
Interactive Data Table: Advanced Techniques for p58IPK Analysis
| Technique | Application | Key Findings | References |
| Immunofluorescence Confocal Microscopy | Subcellular localization | p58IPK localizes to the ER and co-localizes with ER markers. High expression in retinal ganglion cells. | nih.gov, pnas.org |
| Live-Cell Imaging (GFP-fusion proteins) | Dynamic localization | Confirmed ER localization of p58IPK in living cells. | molbiolcell.org |
| High-Resolution Digital Radiography | In vivo bone analysis | Assessed bone changes and degeneration in p58IPK-null mice. | frontiersin.org |
| Co-immunoprecipitation | Protein-protein interactions | Identified interactions with BiP, PKR, PERK, and GCN2. | nih.gov, pnas.org, nih.gov |
| Western Blotting | Protein expression and phosphorylation | Confirmed protein interactions and assessed expression and phosphorylation of p58IPK and its targets (e.g., PKR, eIF2α). | asm.org |
| In Situ Cell Death Detection (TUNEL) | Apoptosis detection | Detected increased apoptosis in tissues of p58IPK knockout mice. | uzh.ch |
Distinct 58 Kda Protein Entities and Their Research Contexts
Protein p58 (Lamin B Receptor, LBR)
The Lamin B Receptor (LBR) is a significant protein of the inner nuclear membrane, playing a dual role in both nuclear architecture and cholesterol biosynthesis. mdpi.comportlandpress.com It is an integral membrane protein characterized by a complex structure comprising a nucleoplasmic N-terminal domain and a C-terminal region with eight transmembrane segments. mdpi.comnih.gov
Structural Component of the Inner Nuclear Membrane
LBR is fundamentally integrated into the architecture of the nuclear envelope. nih.gov Its synthesis occurs on the surface of the endoplasmic reticulum, from which it moves to the outer nuclear membrane and then through the nuclear pores to be retained at the inner nuclear membrane (INM). mdpi.com This retention is facilitated by its interactions with nuclear components like lamins and chromatin. mdpi.com The protein's structure, with its N-terminal region facing the nucleoplasm and a multi-pass transmembrane C-terminus, anchors it firmly within the INM. mdpi.comresearchgate.net This positioning is crucial for its function in tethering heterochromatin to the nuclear periphery, thereby contributing to the organization of the interphase nucleus. mdpi.comportlandpress.com Studies have shown that the diffusional mobility of LBR can vary across different regions of the nuclear envelope, which suggests the formation of distinct LBR microdomains. plos.orgresearchgate.net
Interaction with Nuclear Lamins (e.g., Lamin B, Lamin A)
A primary function of LBR is its interaction with the nuclear lamina, a filamentous meshwork that provides structural support to the nucleus. The N-terminal domain of LBR, which extends into the nucleoplasm, directly binds to nuclear lamins and chromatin. nih.govresearchgate.net Research has consistently shown a preferential and strong interaction with B-type lamins. portlandpress.comnih.govias.ac.in The protein was first identified as the "receptor" for lamin B. nih.gov While the binding to lamin B is robust, some studies have also documented an association with lamin A in vivo. nih.gov These interactions are critical for linking the nuclear lamina to the inner nuclear membrane and for the proper organization of chromatin. ias.ac.in The N-terminal domain contains a Tudor domain, which is involved in binding to heterochromatin, further solidifying the connection between the genome and the nuclear periphery. portlandpress.com
Regulation by Phosphorylation and Associated Kinases
The function and dynamics of LBR are tightly regulated by post-translational modifications, most notably phosphorylation. mdpi.com The N-terminal domain contains an arginine-serine (RS) rich region that is a key target for several protein kinases. mdpi.comnih.gov An LBR-associated kinase was identified as SRPK1 (serine/arginine-rich protein-specific kinase 1), which phosphorylates serine residues within this RS domain. mdpi.com
During the cell cycle, LBR's phosphorylation state changes dramatically. At the onset of mitosis (G2/M phase), LBR becomes hyperphosphorylated. mdpi.com This is driven by the translocation of SRPK1 into the nucleus and by the action of the master mitotic kinase, Cdk1 (cyclin-dependent kinase 1), which phosphorylates a specific serine residue (Ser71) located just upstream of the RS domain. mdpi.comnih.gov This extensive phosphorylation is thought to weaken the interactions between LBR, lamins, and chromatin, promoting the disassembly of the nuclear envelope, a hallmark of mitosis. mdpi.comnih.gov Conversely, the binding of LBR to chromatin can be stimulated by phosphorylation by kinases present during the synthetic phase of the cell cycle, indicating a complex, cycle-dependent regulation. nih.govresearchgate.net
| Kinase | Phosphorylation Site/Region | Functional Consequence |
|---|---|---|
| SRPK1 | Arginine-Serine (RS) Domain | Regulates LBR structure and localization; involved in mitotic hyperphosphorylation. mdpi.com |
| Cdk1 | Ser71 (upstream of RS domain) | Promotes disassembly of the nuclear envelope during mitosis. mdpi.comnih.gov |
| Unnamed S-phase Kinase(s) | Arginine-Serine (RS) Domain | Stimulates binding of LBR to chromatin. nih.gov |
| Unnamed M-phase Kinase(s) | Arginine-Serine (RS) Domain (at different sites) | Suppresses binding of LBR to chromatin. nih.govresearchgate.net |
Role in Nuclear Envelope Dynamics
LBR plays a pivotal role in the dynamic processes of nuclear envelope breakdown and reformation during the cell cycle. nih.govias.ac.in The mitotic phosphorylation of LBR contributes to the dissociation of its oligomeric structures and the disassembly of the nuclear envelope. mdpi.com During this process, LBR is retained within the membranes of the endoplasmic reticulum. nih.gov
In the subsequent phase of post-mitotic nuclear reassembly, LBR is among the first proteins to accumulate at the surface of the chromatin in late anaphase, preceding the binding of lamins. nih.gov It is proposed to provide essential docking sites for chromatin at the nascent nuclear envelope. nih.gov Studies using in vitro assembly assays have shown that LBR is recruited to chromatin through a direct interaction with importin beta and that it contributes to the fusion of membrane vesicles to form a continuous nuclear envelope. nih.gov The dynamic behavior and specific localization of LBR are therefore integral to the structural integrity and timely reformation of the nucleus after cell division. plos.org
This compound/ERGIC-53 (MR60)
Distinct from the nuclear protein LBR, another protein with a similar molecular weight is p58/ERGIC-53. This protein is also known as LMAN1 or MR60. biologists.comum.es It is a type I transmembrane lectin that functions within the early secretory pathway. biologists.comum.es
Role in Endoplasmic Reticulum-Golgi Intermediate Compartment (ERGIC) Transport
ERGIC-53 is a key component of the Endoplasmic Reticulum-Golgi Intermediate Compartment (ERGIC), a sorting station for proteins trafficking between the ER and the Golgi apparatus. biologists.com Its primary function is to act as a cargo receptor for the transport of specific glycoproteins. biologists.comum.es ERGIC-53 is a mannose-selective lectin that recognizes and binds to correctly folded glycoproteins within the ER. biologists.combiologists.com
This protein continuously cycles between the ER, the ERGIC, and the cis-Golgi. um.es The binding of cargo to ERGIC-53 is calcium-dependent and occurs in the ER. nih.gov The ERGIC-53-cargo complex is then recruited into COPII-coated vesicles for transport to the ERGIC. biologists.com From the ERGIC, the cargo proceeds to the Golgi for further processing and secretion, while ERGIC-53 is recycled back to the ER to mediate further rounds of transport. um.esbiologists.com This recycling pathway is crucial for maintaining the efficiency of the secretory pathway and ensuring that only properly folded glycoproteins are exported from the ER. biologists.comresearchgate.net
| Feature | Description |
|---|---|
| Alternative Names | LMAN1, MR60. biologists.comum.es |
| Protein Type | Type I transmembrane, mannose-specific lectin. biologists.comum.es |
| Primary Location | Endoplasmic Reticulum-Golgi Intermediate Compartment (ERGIC). um.es |
| Function | Cargo receptor for anterograde transport of glycoproteins from the ER to the Golgi. biologists.combiologists.com |
| Mechanism | Cycles between the ER, ERGIC, and cis-Golgi to transport cargo. um.es Binding to cargo is calcium-dependent. nih.gov |
Function as a Calcium-Dependent Lectin and Cargo Receptor
The this compound, also known as ERGIC-53, is a crucial component of the early secretory pathway. It functions as a type I transmembrane protein that acts as a calcium-dependent lectin. nih.govnih.gov A lectin is a protein that binds to specific carbohydrate structures. The carbohydrate recognition domain (CRD) of p58/ERGIC-53 is structurally similar to those found in leguminous lectins. nih.govrcsb.org This domain allows it to bind specifically to high-mannose glycans, which are sugar structures commonly found on newly synthesized glycoproteins within the endoplasmic reticulum (ER). nih.govnih.gov
The binding of p58/ERGIC-53 to these glycoproteins is dependent on the presence of calcium ions. nih.govmolbiolcell.org Structural studies have revealed that its CRD contains two calcium-binding sites. The binding of calcium induces conformational changes in the protein, particularly within the ligand-binding site, which are essential for its function. nih.gov
This lectin activity is central to its role as a cargo receptor. nih.govrcsb.org p58/ERGIC-53 cycles between the ER and the ER-Golgi intermediate compartment (ERGIC), capturing specific glycoproteins (its cargo) in the ER and facilitating their transport towards the Golgi apparatus for further processing and secretion. nih.govnih.gov
Glycoprotein (B1211001) Sorting and Quality Control Mechanisms
The function of p58/ERGIC-53 as a cargo receptor is intrinsically linked to glycoprotein sorting and quality control. By selectively binding to certain glycoproteins, it acts as a sorting receptor, ensuring that these proteins are correctly routed through the secretory pathway. nih.govmolbiolcell.org This process is vital for the efficient transport of a specific subset of soluble glycoproteins from the ER. nih.gov For instance, the mislocalization of ERGIC-53 to the ER has been shown to impair the secretion of certain enzymes, highlighting its essential role in the transport of at least some glycoproteins. nih.gov
Furthermore, p58/ERGIC-53 contributes to the quality control system of the ER. nih.gov This system ensures that only properly folded and assembled proteins are allowed to exit the ER. While the primary quality control mechanism involves chaperones like calnexin (B1179193) and the enzyme UGGT, p58/ERGIC-53 provides a secondary layer of surveillance. nih.govmdpi.com By acting as a transport receptor for correctly folded glycoproteins, it indirectly helps retain misfolded proteins within the ER, preventing their premature exit. mdpi.com Its ability to bind cargo is part of a complex mechanism that ensures the fidelity of protein secretion. nih.gov
This compound Killer Ig-Like Receptors (KIRs)
Immunoreceptors Expressed on Natural Killer (NK) Cells
Distinct from the intracellular cargo receptor, a different class of p58 proteins functions as immunoreceptors on the surface of immune cells. These are the p58 Killer Ig-like Receptors (KIRs), which are type I transmembrane glycoproteins belonging to the immunoglobulin superfamily. nih.govwikipedia.orgbiomol.com They are primarily expressed on the plasma membrane of Natural Killer (NK) cells, a type of cytotoxic lymphocyte critical for the innate immune system, and are also found on a minority of T cells. nih.govwikipedia.org The initial discovery of these receptors identified two highly homologous molecules, p58.1 and p58.2, which were prototypes for the human HLA class I-specific receptors on NK cells. nih.gov These receptors are key players in the regulation of NK cell activity. nih.gov
Recognition of HLA Class I Molecules
The primary function of p58 KIRs is to survey the surfaces of other cells for the presence of specific ligands, namely Major Histocompatibility Complex (MHC) class I molecules, which in humans are called Human Leukocyte Antigens (HLA). oup.comnih.govrupress.org Specifically, p58 KIRs recognize allotypic determinants on HLA-C molecules. nih.govnih.gov This recognition allows NK cells to distinguish healthy "self" cells from abnormal cells, such as those that are virally infected or cancerous, which often down-regulate HLA expression to evade the adaptive immune system. nih.govnih.gov
Research has demonstrated a direct binding interaction between soluble p58 KIRs and HLA-C molecules. oup.comnih.gov This interaction can be highly specific, with evidence showing that the binding is peptide-selective. nih.govcapes.gov.br This means that the specific peptide being presented by the HLA-C molecule can influence whether or not the KIR will bind, adding another layer of specificity to NK cell recognition. nih.govcapes.gov.br
Modulation of NK Cell Function and Activation
Most p58 KIRs are inhibitory receptors. When a p58 KIR on an NK cell engages with its corresponding HLA-C ligand on a target cell, it generates an inhibitory signal that blocks the cytotoxic activity of the NK cell. nih.govrupress.org This prevents the NK cell from killing healthy cells that express normal levels of "self" HLA molecules. nih.govnih.gov This inhibitory signal is crucial for maintaining self-tolerance.
Conversely, if an NK cell encounters a target cell that has lost or altered its HLA-C expression (a hallmark of some tumors and viral infections), the inhibitory p58 KIR is not engaged. nih.govnih.gov The absence of this inhibitory signal allows activating signals to dominate, leading to the activation of the NK cell's killing function and the destruction of the abnormal target cell. nih.gov Experiments have shown that masking p58 receptors with monoclonal antibodies can block the inhibitory interaction and restore the lysis of target cells that would otherwise be protected. nih.govnih.gov
CDK11(p58) Isoform
A third distinct protein is the p58 isoform of Cyclin-Dependent Kinase 11 (CDK11). CDK11 is a serine/threonine protein kinase involved in several cellular processes. nih.govuniprot.org The CDK11 gene encodes a large p110 protein, but it also contains an internal ribosome entry site (IRES) that directs the translation of a smaller, 58-kDa isoform, CDK11(p58). nih.govnih.gov
Unlike the p110 isoform, which is present throughout the cell cycle, CDK11(p58) is expressed transiently and specifically during the G2/M phase of the cell cycle. nih.govnih.gov Its functions are primarily associated with mitosis. nih.gov Research indicates that CDK11(p58) plays a role in promoting centrosome maturation and the formation of the bipolar spindle. nih.gov A key mitotic function identified for CDK11(p58) is the repression of global cap-dependent translation. It achieves this by phosphorylating the translation initiation factor eIF3F, a mechanism that appears to be evolutionarily conserved. nih.gov
The activity of CDK11(p58) is dependent on its association with a protein partner, Cyclin D3. nih.govcapes.gov.br The Cyclin D3/CDK11(p58) complex has also been implicated in the negative regulation of the Androgen Receptor (AR). Studies have shown that this complex can phosphorylate the AR at a specific site (Ser-308), leading to the repression of its transcriptional activity and inhibiting the androgen-dependent proliferation of prostate cancer cells. capes.gov.br
Cell Cycle Regulation and Mitotic Function
The progression through the cell cycle is a tightly regulated process involving a series of checkpoints that ensure genomic integrity before a cell divides. youtube.comyoutube.com Several proteins with a mass of approximately 58 kDa have been implicated in overseeing and executing critical mitotic events.
One such protein is a 58-kDa protein kinase that is homologous to cell division control (CDC) protein kinases. nih.govnih.gov Research has shown that the proper regulation of this p58 protein kinase is essential for normal cell cycle progression. nih.govnih.gov Overexpression of this human p58 protein in Chinese Hamster Ovary (CHO) cells resulted in a prolongation of the late telophase and early G1 phases of the cell cycle. nih.govnih.gov Furthermore, these cells exhibited a notable increase in mitotic abnormalities, including a higher frequency of tubulin midbodies, which are transient structures that form during cytokinesis. nih.govnih.gov This suggests that an imbalance in the levels of this specific p58 kinase can disrupt the final stages of cell division and the transition into a new cell cycle.
Another critical p58 protein in this context is the CDK11p58 isoform of cyclin-dependent kinase 11. The CDK11 gene can produce two different protein kinases, a 110-kDa isoform (p110) and a shorter 58-kDa isoform (p58), through the use of an internal ribosome entry site (IRES). nih.gov While the p110 isoform is present at constant levels throughout the cell cycle, the expression of CDK11p58 is specifically restricted to the G2 and M phases. nih.gov This temporal expression pattern strongly suggests a role for CDK11p58 in mitosis. Indeed, CDK11p58 is a mitotic kinase that is indispensable for proper mitotic spindle formation. nih.govnih.gov Its depletion through RNA interference (RNAi) leads to the activation of the mitotic checkpoint, causing cells to arrest in mitosis with short or monopolar spindles. nih.govnih.govresearchgate.net This demonstrates the essential function of CDK11p58 in ensuring the successful execution of mitosis. Beyond its role in spindle formation, CDK11/p58 has also been found to repress cap-dependent translation during mitosis by phosphorylating the eukaryotic initiation factor 3F (eIF3F). nih.gov
A third distinct protein, Nucleoporin p58 (Nup58) , a component of the nuclear pore complex, also plays unexpected and vital roles during mitosis. unm.ac.idresearchgate.net While primarily known for its function in nuclear transport, Nup58 transiently localizes to the centrosomes and the midbody during cell division. unm.ac.idresearchgate.net Depletion of Nup58 leads to significant mitotic defects, including the formation of monopolar spindles, which can result in mitotic catastrophe and cell death. unm.ac.id This indicates that Nup58 has a critical function in the temporal regulation of telophase and cytokinesis. unm.ac.id
Table 1: Research Findings on p58 Proteins in Cell Cycle Regulation and Mitotic Function
| Protein | Research Context | Key Findings |
| p58 protein kinase (homologous to CDC kinases) | Overexpression in CHO cells | Prolonged late telophase and early G1 phase; increased frequency of tubulin midbodies and mitotic abnormalities. nih.govnih.gov |
| CDK11p58 | RNA interference (RNAi) in human cells | Required for mitotic spindle formation; depletion leads to mitotic checkpoint activation and arrest with short or monopolar spindles. nih.govnih.govresearchgate.net |
| CDK11p58 | Functional studies during mitosis | Represses cap-dependent translation by phosphorylating eIF3F. nih.gov |
| Nucleoporin p58 (Nup58) | Depletion in human cells | Leads to the formation of monopolar spindles, mitotic catastrophe, and delayed abscission. unm.ac.idresearchgate.net |
Centrosome Maturation and Spindle Formation
The formation of a bipolar mitotic spindle is a prerequisite for accurate chromosome segregation. This process is orchestrated by the centrosomes, which serve as the primary microtubule-organizing centers in animal cells. embopress.org Centrosome maturation, a process that involves the recruitment of a significant amount of pericentriolar material (PCM) just before mitosis, is critical for the establishment of a functional spindle. embopress.org
The CDK11p58 kinase has been identified as a key promoter of centrosome maturation and bipolar spindle formation. nih.govnih.gov Unlike its larger p110 isoform, CDK11p58 is active during mitosis and specifically associates with the centrosomes. nih.gov Following the knockdown of CDK11, cells exhibit a significant reduction in the levels of essential centrosomal proteins like γ-tubulin, Polo-like kinase 1 (Plk1), and Aurora A kinase at the centrosomes. nih.govnih.govresearchgate.net This deficiency results in defects in microtubule nucleation, which in turn leads to the formation of the observed short or monopolar spindles. nih.govnih.gov Rescue experiments have definitively shown that expressing CDK11p58, but not CDK11p110, can reverse these effects, confirming its specific role as a mitotic kinase that governs the maturation of centrosomes to ensure the assembly of a bipolar spindle. nih.gov
Similarly, Nucleoporin p58 (Nup58) has been shown to localize to centrosomes during metaphase. researchgate.net Its depletion results in centrosomal abnormalities, contributing to the formation of monopolar spindles. unm.ac.idresearchgate.net This suggests that Nup58, in addition to its role at the nuclear pore and midbody, is also involved in maintaining centrosome integrity and function during mitosis. It has been proposed that Nup58 may physically interact with key centrosomal proteins like γ-tubulin and SAS-6 at the spindle poles. unm.ac.id The depletion of Nup58 has been shown to reduce the expression of SAS-6, a protein critical for centriole duplication. unm.ac.id
The dynamic nature of microtubules is fundamental to spindle formation and function. nih.govfrontiersin.orgnih.gov The coordinated actions of proteins like CDK11p58 and Nup58 at the centrosome ensure the proper nucleation and organization of these microtubules into a bipolar spindle, which is essential for the faithful segregation of chromosomes.
Table 2: Research Findings on p58 Proteins in Centrosome Maturation and Spindle Formation
| Protein | Localization During Mitosis | Role in Centrosome Maturation & Spindle Formation |
| CDK11p58 | Cytoplasm and centrosomes during prometaphase and metaphase. nih.govresearchgate.net | Promotes centrosome maturation by ensuring adequate levels of γ-tubulin, Plk1, and Aurora A at the centrosome; essential for bipolar spindle formation. nih.govnih.gov |
| Nucleoporin p58 (Nup58) | Mitotic spindles, centrosomes, and midbodies. researchgate.net | Localizes to centrosomes and is required for their normal function; depletion leads to centrosomal abnormalities and monopolar spindle formation. unm.ac.idresearchgate.net |
Conclusion and Future Research Directions
Convergent and Divergent Roles of Distinct p58-kDa Proteins in Cellular Biology
A number of proteins with a molecular weight of approximately 58 kDa, broadly termed "p58," play crucial, yet distinct, roles in cellular homeostasis. Their functions, while divergent in mechanism and location, converge on the central theme of protein management and cellular integrity. The most well-characterized of these include p58IPK (an inhibitor of the interferon-induced double-stranded RNA-activated protein kinase), ERGIC-53 (also known as p58), and the p58 lamin B receptor.
p58IPK (DNAJC3): A Key Regulator of Protein Synthesis and Folding
p58IPK is a crucial component of the unfolded protein response (UPR), a cellular stress response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). nih.govnih.gov Initially identified as a cytosolic inhibitor of the double-stranded RNA-dependent protein kinase (PKR), p58IPK also inhibits the ER-resident kinase PERK. nih.govnih.govcam.ac.uk Both PKR and PERK, when activated, phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of protein synthesis. By inhibiting these kinases, p58IPK helps to restore global protein synthesis. nih.gov
Structurally, p58IPK is a member of the Hsp40 family and contains an N-terminal ER-targeting signal, a tetratricopeptide repeat (TPR) domain, and a C-terminal J domain. nih.govnih.govnih.gov During ER stress, p58IPK translocates from the cytosol to the ER lumen, where it functions as a co-chaperone with BiP (Binding immunoglobulin protein) to facilitate the proper folding of nascent proteins and prevent their aggregation. nih.govnih.govcam.ac.ukwsu.edu The TPR domain is thought to be involved in binding misfolded polypeptides. nih.govnih.govnih.gov
ERGIC-53 (LMAN1): A Cargo Receptor in the Secretory Pathway
ERGIC-53, also referred to as p58, is a type I transmembrane lectin that functions as a cargo receptor, shuttling specific glycoproteins from the ER to the Golgi apparatus. semanticscholar.orgbiologists.comnih.govnih.gov It is a mannose-specific lectin, and its function is dependent on calcium. semanticscholar.orgbiologists.com Structurally, ERGIC-53 possesses a carbohydrate recognition domain (CRD) that is responsible for binding its glycoprotein (B1211001) cargo. nih.govrcsb.org
The primary role of ERGIC-53 is to ensure the efficient transport of a select group of soluble glycoproteins. nih.gov Its importance is highlighted by its link to combined deficiency of coagulation factors V and VIII, a rare bleeding disorder that results from mutations in the gene encoding ERGIC-53. nih.gov
p58 as the Lamin B Receptor: An Inner Nuclear Membrane Protein
Another protein designated as p58 is also known as the lamin B receptor, an integral protein of the inner nuclear membrane. nih.gov This p58 plays a structural role in the nucleus by binding to lamin B. nih.gov In vivo, this p58 is associated with both lamins A and B, as well as a specific kinase that phosphorylates it. nih.gov This phosphorylation appears to modulate its interaction with lamin B. nih.gov
The following table summarizes the key characteristics of these distinct p58 proteins:
| Protein Name | Primary Location | Key Function | Interacting Partners |
|---|---|---|---|
| p58IPK (DNAJC3) | Cytosol, Endoplasmic Reticulum | Inhibition of eIF2α kinases (PKR, PERK), co-chaperone in protein folding | PKR, PERK, BiP, misfolded proteins |
| ERGIC-53 (LMAN1) | Endoplasmic Reticulum-Golgi Intermediate Compartment (ERGIC) | Cargo receptor for glycoprotein transport | Mannose-containing glycoproteins (e.g., Factors V and VIII) |
| p58 (Lamin B Receptor) | Inner Nuclear Membrane | Structural role, binding to nuclear lamina | Lamin B, Lamin A, p58 kinase |
Unexplored Molecular Mechanisms and Interconnections
Despite significant progress in understanding the individual roles of these p58 proteins, several molecular mechanisms and potential interconnections remain to be fully elucidated.
For p58IPK , the precise mechanism of its release from its inhibitor to become active during viral infection is not fully understood. nih.gov While it is known to inhibit PERK, its effects on other branches of the UPR and related apoptotic pathways are still under investigation. nih.gov The full spectrum of its client proteins in the ER and the specific features that target a misfolded protein for interaction with p58IPK are also areas of active research.
Regarding ERGIC-53 , while its role as a cargo receptor for certain coagulation factors is established, the complete repertoire of its cargo remains to be identified. The mechanisms that regulate its cycling between the ER and the Golgi, and how its cargo is released in the ERGIC, are not fully detailed. biologists.com Furthermore, the existence of compensatory mechanisms in the absence of functional ERGIC-53 is an area that requires further exploration. biologists.com
The p58 lamin B receptor presents its own set of unanswered questions. The identity and regulation of the associated p58 kinase are yet to be fully characterized. nih.gov The dynamic nature of the interaction between p58 and the nuclear lamins throughout the cell cycle and its role in nuclear envelope dynamics are not completely understood.
A significant unexplored area is the potential for crosstalk or coordinated regulation between these different p58 proteins. While they reside in different cellular compartments, they are all involved in processes that are critical for cellular homeostasis and response to stress. It is conceivable that signaling pathways responding to ER stress, regulated in part by p58IPK, could influence the trafficking of glycoproteins through the secretory pathway, a process managed by ERGIC-53. Similarly, disruptions in nuclear envelope integrity, potentially involving the p58 lamin B receptor, could have downstream effects on gene expression and protein synthesis, thus impacting the functions of the other p58 proteins.
Potential for Elucidating Fundamental Cellular Processes and Pathological States
The study of these distinct p58 proteins holds considerable promise for advancing our understanding of fundamental cellular processes and the molecular basis of various diseases.
Investigations into p58IPK are crucial for a deeper comprehension of the unfolded protein response and its role in a wide array of pathological conditions, including neurodegenerative diseases, diabetes, and cancer, where ER stress is a contributing factor. nih.gov Modulating the activity of p58IPK could represent a therapeutic strategy for diseases characterized by excessive ER stress and apoptosis.
Further research on ERGIC-53 will not only shed more light on the mechanisms of protein secretion but also has direct clinical relevance for understanding and potentially treating congenital bleeding disorders. nih.gov A comprehensive understanding of its function could also provide insights into other diseases where glycoprotein trafficking is impaired.
The study of the p58 lamin B receptor is fundamental to our understanding of nuclear architecture and its role in gene regulation and cell division. Defects in the nuclear lamina and associated proteins are linked to a group of diseases known as laminopathies, and a deeper understanding of the p58 lamin B receptor's interactions could provide new avenues for therapeutic intervention in these disorders.
Q & A
Q. What is the role of P58 in hepatitis C virus (HCV) replication, and how is its phosphorylation regulated?
P58 (hyperphosphorylated NS5A) is critical for HCV replication, acting as a substrate for viral polyprotein processing. Its phosphorylation requires active NS3 protease, NS4A, and NS4B encoded on the same polyprotein. Methodologically, pulse-chase experiments and mutagenesis (e.g., catalytic serine-to-alanine substitutions in NS3) reveal that polyprotein processing in cis is essential for converting NS5A-p56 to p58 . Phosphorylation sites (e.g., Ser-2197, Ser-2201) can be mapped using C-terminal truncations and alanine-scanning mutagenesis .
Q. How does P58 contribute to Bean Pod Mottle Virus (BPMV) RNA2 accumulation?
BPMV P58 is a cis-acting factor required for RNA2 replication. Experimental validation involves disrupting the P58 start codon (ATG) via site-directed mutagenesis, which abolishes RNA2 accumulation. Complementation assays show that P58 cannot act in trans, indicating its role in recruiting RNA1-encoded replication machinery to RNA2 .
Q. What is the structural and functional significance of ERGIC-53/p58 in vesicular trafficking?
ERGIC-53/p58 is a membrane protein localized to the ER-Golgi intermediate compartment. Its structure includes a double-lysine motif (KKFF) in the cytoplasmic tail, critical for ER retention. Overexpression studies with c-Myc-tagged p58 in BHK21 cells reveal its dynamic shuttling between ER and Golgi, validated via immunolocalization using anti-lumenal and anti-tail antibodies .
Advanced Research Questions
Q. How do conflicting reports on P58’s phosphorylation in HCV studies inform experimental design?
Discrepancies arise from variations in polyprotein processing (e.g., NS3-NS4A complex integrity). Researchers should use kinetic studies with radiolabeled methionine/cysteine pulses to track NS5A processing and phosphorylation timing. Deletion mutants (e.g., NS3 N-terminal truncations) confirm that NS3 protease activity and cofactor binding are prerequisites for p58 formation .
Q. What methodologies resolve the dual roles of P58(IPK) in ER stress and PKR inhibition?
P58(IPK) acts as an ER chaperone (via TPR domains) and inhibits PKR (via J-domain interactions). To dissect these roles:
- Chaperone activity : Use ELISA assays with denatured luciferase/rhodanese to measure misfolded protein binding .
- PKR inhibition : Co-immunoprecipitation (Co-IP) assays with PKR mutants lacking RNA-binding domains .
Crystal structures (PDB: 3IEG) identify hydrophobic patches in TPR domain I essential for chaperone function .
Q. How does Tpl2 kinase isoform switching (p58 vs. p52) regulate NF-κB signaling?
Thr-290 phosphorylation in Tpl2-p58 promotes dissociation from NF-κB1/p105. Use phospho-specific antibodies and proteasome inhibitors (e.g., MG-132) to track p58 degradation. Mutagenesis (e.g., Thr-290→Ala) combined with LPS stimulation in macrophages reveals p58’s preferential release from p105 .
Q. What experimental approaches validate the cis-acting requirement of BPMV P58?
- Start codon rescue : Introduce upstream ATGs via error-prone PCR to restore RNA2 accumulation .
- RNA1 dependency : Co-transfect RNA1 mutants lacking helicase domains to test RNA2 replication efficiency.
Methodological Considerations
Q. How to differentiate P58 isoforms across species and cellular contexts?
Q. What techniques address P58’s role in spliceosome assembly?
UV cross-linking with ³²P-labeled RNA probes identifies P58 binding to conserved 3’-UTR stem-loops. Compensatory mutagenesis (e.g., restoring base-pairing in disrupted stems) confirms structural requirements for polypyrimidine tract-binding protein (PTB) interactions .
Data Contradiction Analysis
Q. How to reconcile conflicting roles of P58 in apoptosis (pro- vs. anti-apoptotic)?
Context-dependent roles arise from subcellular localization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
